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Compound of Interest

Compound Name: Trimethylsilyl crotonate

Cat. No.: B102237 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of trimethylsilyl crotonate with its

precursors, crotonic acid and trimethylsilanol. The information presented is supported by

experimental data to facilitate a clear understanding of their structural differences and the

transformations that occur during silylation.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for trimethylsilyl crotonate,

crotonic acid, and trimethylsilanol. The data for trimethylsilyl crotonate is estimated based on

characteristic values for similar compounds due to the limited availability of direct experimental

spectra in the literature.
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Compound
Spectroscopic

Technique
Parameter

Observed/Estimated

Values

Trimethylsilyl

Crotonate
¹H NMR (CDCl₃) Chemical Shift (δ)

~7.0-7.2 ppm (m, 1H,

=CH-), ~5.8-6.0 ppm

(m, 1H, =CH-), ~1.8-

2.0 ppm (d, 3H, CH₃-

CH=), ~0.3 ppm (s,

9H, (CH₃)₃Si-)

¹³C NMR (CDCl₃) Chemical Shift (δ)

~166 ppm (C=O),

~145 ppm (=CH-),

~122 ppm (=CH-),

~18 ppm (CH₃-CH=),

~0 ppm ((CH₃)₃Si-)

IR (KBr) Wavenumber (cm⁻¹)

~1710-1730 (C=O

stretch, ester), ~1650

(C=C stretch), ~1250

(Si-CH₃ bend), ~1100-

1200 (Si-O stretch)

Mass Spectrometry

(EI)
m/z

158 (M⁺), 143 ([M-

CH₃]⁺), 73

([(CH₃)₃Si]⁺)

Crotonic Acid ¹H NMR (CDCl₃) Chemical Shift (δ)

~12.0 ppm (br s, 1H,

COOH), 7.10 ppm

(dq, 1H, J=15.4, 6.9

Hz, =CH-), 5.85 ppm

(dq, 1H, J=15.4, 1.7

Hz, =CH-), 1.91 ppm

(dd, 3H, J=6.9, 1.7

Hz, CH₃-)

¹³C NMR (CDCl₃) Chemical Shift (δ)

172.2 ppm (C=O),

147.5 ppm (=CH-),

122.9 ppm (=CH-),

18.2 ppm (CH₃-)
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IR (KBr) Wavenumber (cm⁻¹)

~2500-3300 (O-H

stretch, broad),

~1680-1710 (C=O

stretch), ~1640 (C=C

stretch)

Mass Spectrometry

(EI)
m/z

86 (M⁺), 71 ([M-

CH₃]⁺), 45 ([COOH]⁺),

41 ([C₃H₅]⁺)

Trimethylsilanol ¹H NMR (CDCl₃) Chemical Shift (δ)

~1.5 ppm (br s, 1H,

OH), 0.14 ppm (s, 9H,

(CH₃)₃Si-)[1]

¹³C NMR (CDCl₃) Chemical Shift (δ) ~1.0 ppm ((CH₃)₃Si-)

IR (KBr/Neat) Wavenumber (cm⁻¹)

~3200-3600 (O-H

stretch, broad), ~1250

(Si-CH₃ bend), ~840

(Si-C stretch)

Mass Spectrometry

(EI)
m/z

90 (M⁺), 75 ([M-

CH₃]⁺)[2]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples for ¹H and ¹³C NMR spectroscopy are typically prepared by

dissolving 5-10 mg of the solid or 10-20 µL of the liquid analyte in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as

an internal standard (0 ppm).

Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific

frequency for protons (e.g., 300, 400, or 500 MHz). For a standard ¹H NMR experiment, a

sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR,

which has a much lower natural abundance and sensitivity, a larger number of scans and often
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proton decoupling techniques (like broadband decoupling) are employed to simplify the

spectrum and enhance signal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method): For solid samples, the KBr pellet technique is

commonly used. Approximately 1-2 mg of the finely ground sample is mixed with about 100-

200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture is then pressed

under high pressure in a die to form a thin, transparent pellet. For liquid samples, a thin film can

be prepared between two KBr or NaCl plates.

Data Acquisition: The FTIR spectrum is recorded by passing a beam of infrared radiation

through the sample. The instrument measures the absorption of radiation at different

wavenumbers. A background spectrum of the empty sample holder (or pure KBr pellet) is

typically recorded and subtracted from the sample spectrum to eliminate contributions from

atmospheric CO₂ and water vapor. Spectra are commonly recorded in the range of 4000-400

cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Samples for GC-MS analysis must be volatile and thermally stable. Liquid

samples can often be injected directly, while solid samples may need to be dissolved in a

suitable volatile solvent (e.g., acetone, dichloromethane). Derivatization, such as silylation, is

often employed to increase the volatility and thermal stability of polar compounds.

GC Separation: A small volume of the prepared sample (typically 1 µL) is injected into the gas

chromatograph. The sample is vaporized in the heated injection port and carried by an inert

gas (e.g., helium, nitrogen) through a capillary column. The column is housed in an oven where

the temperature can be programmed to ramp up over time, facilitating the separation of

compounds based on their boiling points and interactions with the column's stationary phase.

Mass Spectrometry Analysis: As the separated components elute from the GC column, they

enter the mass spectrometer. In the ion source, molecules are typically ionized by electron

impact (EI), causing them to fragment into characteristic patterns of charged ions. These ions

are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and

detected. The resulting mass spectrum provides a molecular fingerprint that can be used for

structural elucidation and identification by comparison with spectral libraries.
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Synthesis of Trimethylsilyl Crotonate
The following diagram illustrates the logical workflow for the synthesis of trimethylsilyl
crotonate from its precursors, crotonic acid and a silylating agent, typically in the presence of a

base.

Crotonic Acid

Reaction MixtureSilylating Agent
(e.g., Trimethylsilyl Chloride)

Base
(e.g., Triethylamine)

Trimethylsilyl Crotonate Silylation 

Byproduct
(e.g., Triethylammonium Chloride)

Click to download full resolution via product page

Synthesis of Trimethylsilyl Crotonate

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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